molecular formula C8H11N3O4 B13969071 (5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one

(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one

Cat. No.: B13969071
M. Wt: 213.19 g/mol
InChI Key: NFEQVKXHGQFTDD-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by Michael addition. The Claisen-Schmidt condensation is used to form a chalcone derivative, which is then subjected to Michael addition with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various primary amines. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include enamine derivatives, oxides, and other substituted pyrimidine compounds .

Scientific Research Applications

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are crucial for its biological activity. The molecular pathways involved include inhibition of specific enzymes and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

6-hydroxy-5-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O4/c1-4(9-2-3-12)5-6(13)10-8(15)11-7(5)14/h12H,2-3H2,1H3,(H3,10,11,13,14,15)

InChI Key

NFEQVKXHGQFTDD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NC(=O)NC1=O)O

Origin of Product

United States

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